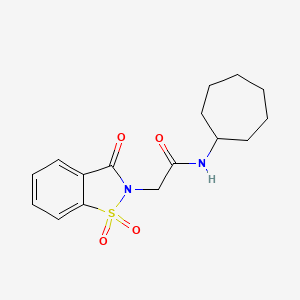

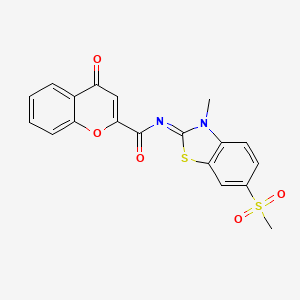

N-环庚基-2-(1,1,3-三氧代-1,2-苯并噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, often involves the condensation of amines with maleic anhydride followed by cyclization with o-aminothiophenol. This method has been applied to produce a series of benzothiazole derivatives with antimicrobial activity, indicating the versatility of this synthetic approach in generating structurally diverse compounds (Gupta & Wagh, 2006).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The specific molecular geometry, bond lengths, and angles significantly influence the chemical behavior and reactivity of these compounds. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, along with X-ray crystallography, are commonly employed to elucidate their structures (Incerti et al., 2017).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. These include nucleophilic substitution reactions, which are facilitated by the electron-rich nitrogen in the thiazole ring, and electrophilic substitution reactions at the benzene ring. The reactivity patterns of these compounds are crucial for their applications in synthesizing pharmacologically active molecules and material science applications (Al-Janabi et al., 2020).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting point, and crystalline structure, are important for their practical applications. These properties are influenced by the molecular structure and substituents on the benzothiazole core. For instance, the presence of different substituents can significantly alter the solubility of these compounds in various solvents, which is crucial for their use in chemical synthesis and pharmaceutical applications (Rezki, 2016).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are key factors determining their utility in chemical reactions and as potential drug candidates. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides insight into the reactivity of these compounds. Computational studies, including density functional theory (DFT) calculations, play a crucial role in understanding these properties and predicting the behavior of benzothiazole derivatives in chemical reactions (Duran & Canbaz, 2013).

科学研究应用

抗菌活性

Rezki(2016年)对连接生物活性苯并噻唑核的1,4-二取代-1,2,3-三唑的合成、表征和抗菌评价进行了研究,报告称在超声辐照下,反应时间缩短,产率更高。这些化合物对革兰氏阳性和阴性细菌以及真菌菌株表现出有希望的抗菌活性,最小抑制浓度(MIC)值在4-16 μg/mL范围内(Rezki, 2016)。

抗肿瘤活性

Yurttaş等人(2015年)对携带不同杂环环的新2-(4-氨基苯基)苯并噻唑衍生物的合成和抗肿瘤活性评价进行了研究。这些化合物在体外针对大约60种人类肿瘤细胞系进行了潜在抗肿瘤活性筛选,显示出对某些癌细胞系有显著的抗癌活性(Yurttaş, Tay, & Demirayak, 2015)。

材料科学和代谢稳定性

Stec等人(2011年)研究了磷脂酰肌醇-3-激酶(PI3K)/雷帕霉素靶蛋白(mTOR)双重抑制剂的结构-活性关系。他们探索了各种6,5-杂环以提高代谢稳定性,发现修饰可以减少代谢脱乙酰化,保持体外效力和体内功效(Stec et al., 2011)。

配体-蛋白相互作用和效率建模

Mary等人(2020年)对一些生物活性苯并噻唑酮乙酰胺类似物进行了光谱学、量子力学研究、配体-蛋白相互作用和光伏效率建模。他们分析了这些化合物作为染料敏化太阳能电池(DSSCs)中光敏化剂的能力,显示出良好的光吸收效率和电子注入自由能(Mary et al., 2020)。

属性

IUPAC Name |

N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c19-15(17-12-7-3-1-2-4-8-12)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSJBZVLDWFWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)